4-Methoxy-6-methylpyridine-2-carboxylic acid hydrochloride
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Overview
Description
4-Methoxy-6-methylpyridine-2-carboxylic acid hydrochloride is a heterocyclic organic compound It is a derivative of pyridine, characterized by the presence of a methoxy group at the 4-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-methylpyridine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-methylpyridine-2-carboxylic acid.
Formation of Hydrochloride Salt: The final step involves converting the free acid to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-methylpyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 4-Hydroxy-6-methylpyridine-2-carboxylic acid.
Reduction: 4-Methoxy-6-methylpyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-6-methylpyridine-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-methylpyridine-2-carboxylic acid hydrochloride depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridine-2-carboxylic acid: Lacks the methoxy group, which can affect its reactivity and binding properties.
6-Methylpyridine-2-carboxylic acid: Lacks the methoxy group, similar to the above compound.
2-Methoxypyridine-4-carboxylic acid: Has the methoxy group at a different position, which can influence its chemical behavior.
Uniqueness
4-Methoxy-6-methylpyridine-2-carboxylic acid hydrochloride is unique due to the specific positioning of its functional groups, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H10ClNO3 |
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Molecular Weight |
203.62 g/mol |
IUPAC Name |
4-methoxy-6-methylpyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c1-5-3-6(12-2)4-7(9-5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H |
InChI Key |
UIWRXNXHJLXOOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)O)OC.Cl |
Origin of Product |
United States |
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